Methyl benzamido(bromo)acetate
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Overview
Description
Methyl 2-benzamido-2-bromoacetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of bromoacetic acid and is characterized by the presence of both benzamido and bromoacetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-benzamido-2-bromoacetate can be synthesized through the reaction of methyl 2-bromoacetate with benzamide under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for methyl 2-benzamido-2-bromoacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form methyl 2-benzamido-2-hydroxyacetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as methyl 2-azido-2-benzamidoacetate, methyl 2-thiocyanato-2-benzamidoacetate, or methyl 2-methoxy-2-benzamidoacetate.
Hydrolysis: Benzamidoacetic acid.
Reduction: Methyl 2-benzamido-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-benzamido-2-bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through alkylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-benzamido-2-bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity makes it useful in modifying other molecules and creating new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler compound without the benzamido group, used in similar nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar to methyl 2-bromoacetate but with an ethyl ester group, offering slightly different reactivity and solubility properties.
Benzamide: Lacks the bromoacetate group but shares the benzamido functionality, used in various organic synthesis reactions.
Uniqueness
Methyl 2-benzamido-2-bromoacetate is unique due to the combination of the benzamido and bromoacetate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to act as both an alkylating agent and a precursor for further functionalization makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
101649-82-5 |
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Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 2-benzamido-2-bromoacetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
InChI Key |
HLEOZDUWVNOAAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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